2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
CAS No.: 1820735-24-7
Cat. No.: VC2603286
Molecular Formula: C7H9ClF3N3O2
Molecular Weight: 259.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820735-24-7 |
|---|---|
| Molecular Formula | C7H9ClF3N3O2 |
| Molecular Weight | 259.61 g/mol |
| IUPAC Name | 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H8F3N3O2.ClH/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10;/h2-3H,11H2,1H3,(H,14,15);1H |
| Standard InChI Key | WATRFAHRFXVHNI-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity
The compound exists as a hydrochloride salt, ensuring stability under standard storage conditions. Its structure features a pyrazole ring with electron-withdrawing trifluoromethyl and electron-donating amino substituents, which influence its reactivity and solubility .
Physical Properties
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Solubility: Limited data, but hydrochloride salts typically exhibit moderate solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Reactivity
The amino group at position 4 and the carboxylic acid group are key reactive sites:
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Amino Group: Participates in hydrogen bonding, Schiff base formation, or acylation reactions.
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Carboxylic Acid: Facilitates esterification, amidation, or salt formation.
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, a strategy common in drug design .
Applications in Medicinal Chemistry
Role as a Building Block
This compound serves as a scaffold for constructing complex molecules, particularly in:
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Inhibitor Design: The pyrazole ring and trifluoromethyl group are motifs in kinase inhibitors, protease inhibitors, and antimicrobial agents .
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Prodrug Synthesis: The carboxylic acid group can be modified to improve drug delivery or target specificity .
Analogues and Structural Variants
Structural analogues include:
These variants highlight the importance of positional isomerism in optimizing bioactivity .
Challenges and Research Gaps
Data Limitations
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Biological Activity: No direct studies on in vitro or in vivo efficacy are available in the provided literature.
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Synthetic Optimization: Detailed protocols for cost-effective synthesis remain proprietary or unpublished.
Future Directions
Research should focus on:
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